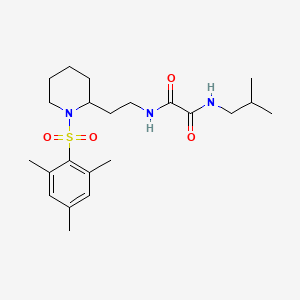
2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is a benzamide compound. Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and potential drug development. They exhibit diverse properties, such as anti-tumor, anti-microbial, antioxidant, and anti-inflammatory effects .
Synthesis Analysis
This compound can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The process involves using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yield for 2,3-dimethoxybenzamides ranges from 43% to 50%, while 3-acetoxy-2-methylbenzamides are prepared with high yields of 40% to 72% .
Molecular Structure Analysis
The molecular formula of this compound is C₁₈H₂₀N₂O₃ . It consists of a benzene ring with two methoxy groups (CH₃O) and a pyrrolidine ring (1-phenylpyrrolidin-2-yl) attached to the amide functional group. The structure plays a crucial role in its biological activity .
Chemical Reactions Analysis
The compound’s chemical reactivity depends on its functional groups. It can participate in reactions typical of amides, such as hydrolysis, amidation, and metal chelation. Additionally, the presence of the pyrrolidine ring may influence its reactivity and interactions with other molecules .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Radiopharmaceutical Precursors
A study by Bobeldijk et al. (1990) focused on a simple and high-yield synthesis method for (S)-BZM, (R)-BZM, and (S)-IBZM, which are precursors for the preparation of (S)-123I-IBZM, a radiopharmaceutical used in imaging. The synthesis started from 2,6-dimethoxybenzoic acid, using N-Hydroxysuccinimide/dicyclohexyl-carbodiimide (DCC) as the activating system, highlighting a streamlined approach to these complex molecules (Bobeldijk et al., 1990).
Antipsychotic Potential and Receptor Studies
Högberg et al. (1990) synthesized (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds, evaluating their antidopaminergic properties. These compounds showed promise as antipsychotic agents with a low tendency to induce extrapyramidal side effects, indicating their potential therapeutic utility (Högberg et al., 1990).
Neuroleptic Activity
Iwanami et al. (1981) investigated a series of benzamides as potential neuroleptics, showing that specific substitutions enhanced activity compared to metoclopramide, suggesting the potential for developing potent drugs with fewer side effects for psychosis treatment (Iwanami et al., 1981).
Antioxidant and Antibacterial Activities
Yakan et al. (2020) explored novel benzamide compounds synthesized from 2,3-dimethoxybenzoic acid for their in vitro antioxidant and antibacterial activities. Some compounds demonstrated significant activity, suggesting potential applications in medicinal chemistry (Yakan et al., 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biochemical pathways .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a broad spectrum of biological activities .
Propiedades
IUPAC Name |
2,3-dimethoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-12-6-11-17(19(18)25-2)20(23)21-14-16-10-7-13-22(16)15-8-4-3-5-9-15/h3-6,8-9,11-12,16H,7,10,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZWCTXRXYUFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


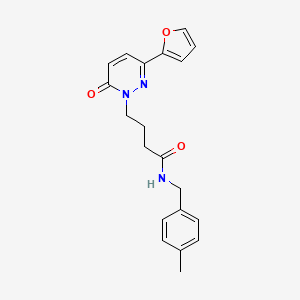

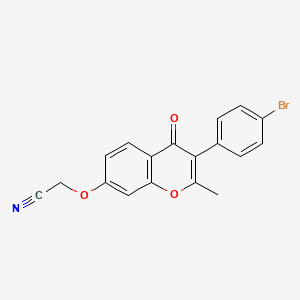
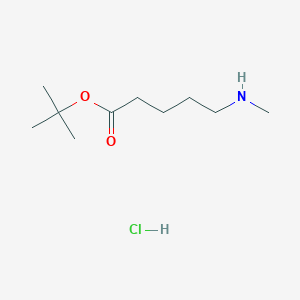
![1-[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]prop-2-en-1-one](/img/structure/B2918866.png)
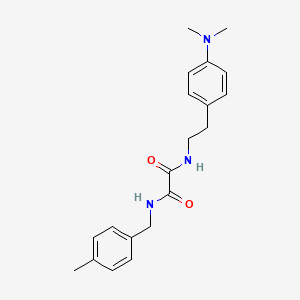

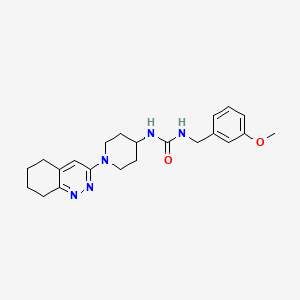
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2918872.png)


![N-{2-[4-(2-furylcarbonyl)piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide](/img/structure/B2918878.png)
